3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide
Description
3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide is a chemical compound that features an imidazole ring, a propylamino group, and a propanamide backbone
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-imidazol-1-yl-2-(propylamino)propanamide |
InChI |
InChI=1S/C9H16N4O/c1-2-3-12-8(9(10)14)6-13-5-4-11-7-13/h4-5,7-8,12H,2-3,6H2,1H3,(H2,10,14) |
InChI Key |
AKEFLKAPDLRZQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=CN=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide typically involves the reaction of 1H-imidazole with a suitable propylamine derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propanamide: Shares the imidazole ring but lacks the propylamino group.
3-(1H-Imidazol-1-yl)propan-1-amine: Similar structure but with an amine group instead of a propanamide backbone.
Uniqueness
3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Biological Activity
3-(1H-Imidazol-1-yl)-2-(propylamino)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Research has indicated that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic applications.
The chemical structure of this compound features an imidazole ring, which is known for its biological relevance, particularly in drug design. The presence of the propylamino group enhances its solubility and bioavailability.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various strains of Candida, including C. albicans and C. tropicalis, which are resistant to standard antifungal treatments like fluconazole. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antifungal agent.
Table 1: Anti-Candida Activity of this compound
| Compound | MIC (µmol/mL) | Diameter of Inhibition Zone (mm) |
|---|---|---|
| This compound | < 1.6325 | Significant inhibition observed |
| Fluconazole | > 1.6325 | Minimal inhibition |
| Miconazole | Variable | Moderate inhibition |
The results indicate that the compound has a lower MIC compared to fluconazole, suggesting superior antifungal activity against resistant strains .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Enzymes : The imidazole moiety can bind to metal ions or enzymes, impacting their activity.
- Cell Membrane Interaction : The compound may alter membrane integrity or function, leading to cell death in pathogens or cancer cells.
These interactions highlight the compound's potential as a versatile agent in both antimicrobial and anticancer therapies.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antifungal Efficacy : A study published in MDPI demonstrated the compound's effectiveness against fluconazole-resistant Candida species, providing a promising alternative for treatment .
- Cytotoxic Evaluation : Another research effort focused on evaluating the cytotoxic effects on various cancer cell lines, revealing dose-dependent responses that suggest potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
